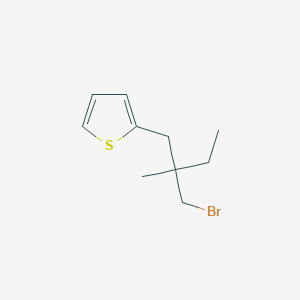

2-(2-(Bromomethyl)-2-methylbutyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15BrS |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

2-[2-(bromomethyl)-2-methylbutyl]thiophene |

InChI |

InChI=1S/C10H15BrS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |

InChI Key |

ZFZDXQTXQQBPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC=CS1)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Bromomethyl 2 Methylbutyl Thiophene

Reactivity of the Bromomethyl Moiety

The primary alkyl bromide functionality, specifically the bromomethyl (-CH₂Br) group, is the most reactive site on the alkyl substituent. Its chemistry is dominated by nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. Due to it being a primary halide, these reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves a single transition state where the nucleophile attacks the carbon as the bromide leaving group departs. masterorganicchemistry.com

The bromomethyl group serves as a versatile handle for introducing various functional groups. Treatment with amines or ammonia (B1221849) can yield the corresponding aminomethyl derivatives, while reaction with hydroxide (B78521) sources, such as potassium hydroxide, or hydrolysis with water leads to the formation of the hydroxymethyl analogue (an alcohol). Other strong nucleophiles can also be employed to create a diverse array of derivatives. jcu.edu.au

Table 1: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide | Potassium Hydroxide (KOH) | -CH₂OH (Hydroxymethyl) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ (Methoxymethyl) |

| Amine | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) |

One of the most significant transformations of alkyl bromides is the formation of organometallic reagents.

Grignard Reagents : The reaction of 2-(2-(bromomethyl)-2-methylbutyl)thiophene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent. wikipedia.orggoogle.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the magnesium surface. wikipedia.org The resulting Grignard reagent is a powerful carbon-based nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds. nih.govgoogle.com

Organolithium Reagents : Alternatively, organolithium compounds can be formed. This is typically achieved through a halogen-lithium exchange reaction, where an existing organolithium reagent, such as n-butyllithium, reacts with the alkyl bromide. This exchange is often rapid, even at low temperatures.

Table 2: Typical Conditions for Organometallic Reagent Formation

| Reagent Type | Metal | Typical Solvent | Key Conditions |

| Grignard | Magnesium (Mg) | Diethyl ether or THF | Anhydrous; may require initiation (e.g., I₂) |

| Organolithium | n-Butyllithium (n-BuLi) | THF, Hexanes | Anhydrous; low temperature (e.g., -78 °C) |

Radical Reactions and Their Control

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical. This process can be initiated by heat, UV light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netlibretexts.org Once formed, the thienyl-substituted alkyl radical can participate in various radical chain reactions, such as reduction (dehalogenation) with a reagent like tributyltin hydride or addition to alkenes. libretexts.org

Controlling radical reactions involves careful selection of initiators and reaction conditions. To promote radical pathways, reactions are often run in non-polar solvents in the presence of an initiator, while avoiding conditions that favor ionic reactions. Conversely, to prevent unwanted radical side reactions during nucleophilic substitution, radical inhibitors may be added, and the reaction is typically performed in the dark. researchgate.net

Elimination Reactions

Although nucleophilic substitution is generally favored for primary alkyl halides, elimination reactions can occur, particularly with the use of strong, sterically hindered bases. masterorganicchemistry.comchemistry.coach A reaction with a bulky base, such as potassium tert-butoxide (t-BuOK), can promote a bimolecular elimination (E2) pathway. orgosolver.commsu.edu In this process, the base removes a proton from the carbon atom adjacent (beta) to the bromomethyl group, leading to the simultaneous formation of a double bond and expulsion of the bromide ion. This would result in the formation of an alkene. The use of bulky bases favors the "Hofmann" product, where the proton is removed from the least sterically hindered beta-carbon, although in this specific molecule, only one type of beta-hydrogen is available on the main alkyl chain. masterorganicchemistry.com

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The sulfur atom donates electron density into the ring, activating it towards attack by electrophiles, making it significantly more reactive than benzene (B151609). jcu.edu.au

For 2-substituted thiophenes, such as the title compound, electrophilic substitution is highly regioselective and occurs predominantly at the C5 position (the other position adjacent to the sulfur). jcu.edu.au If the C5 position is blocked, substitution may occur at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation. rsc.orgacs.org

Another key reaction of the thiophene ring is metallation, specifically lithiation. Treatment with a strong base like n-butyllithium can deprotonate the most acidic proton on the ring, which is typically at the C5 position for a 2-substituted thiophene. nih.govrsc.org The resulting thienyllithium species is a potent nucleophile that can be reacted with various electrophiles to introduce a wide range of substituents at the C5 position. researchgate.net

Table 3: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Typical Reagents | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) in THF | C5 |

| Nitration | HNO₃ / Acetic Anhydride | C5 |

| Acylation | Acetyl Chloride / AlCl₃ | C5 |

| Lithiation | n-Butyllithium (n-BuLi) in THF | C5 |

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like thiophene. The regioselectivity of this reaction is dictated by the electronic and steric effects of the substituents already present on the ring.

The 2-alkyl group in this compound is an electron-donating group (EDG) through an inductive effect. youtube.com EDGs activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. In the thiophene ring, the positions adjacent to the heteroatom (C2 and C5) are generally more reactive than the C3 and C4 positions. youtube.com

For a 2-substituted thiophene, the C5 position is electronically favored for electrophilic attack due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. youtube.com Attack at C5 leads to a more stable intermediate where the positive charge can be delocalized onto the sulfur atom. Attack at the C3 position results in a less stable intermediate.

Therefore, for this compound, electrophilic aromatic substitution is strongly predicted to occur at the C5 position. The bulky nature of the 2-alkyl substituent would also sterically hinder attack at the C3 position, further favoring substitution at the C5 position. youtube.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Electronic Effect | Steric Hindrance | Predicted Outcome |

| C3 | Less favored | High | Minor or no product |

| C4 | Less favored | Low | Minor or no product |

| C5 | Highly favored | Low | Major product |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. In all these cases, the major product would be the 5-substituted derivative. The precise reaction conditions would need to be controlled to avoid side reactions involving the bromomethyl group.

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of thiophenes. The acidity of the ring protons on thiophene allows for their removal by strong bases, such as organolithium reagents, to form highly nucleophilic organometallic intermediates. These intermediates can then react with a wide range of electrophiles to introduce new functional groups.

For 2-substituted thiophenes, deprotonation typically occurs at the most acidic proton, which is at the C5 position. The directing effect of the sulfur atom and the inductive effect of the alkyl group contribute to the enhanced acidity of the C5 proton. Therefore, treatment of this compound with a strong base like n-butyllithium (n-BuLi) is expected to selectively generate the 5-lithiothiophene derivative.

However, the presence of the bromomethyl group introduces a potential complication. Organolithium reagents can also participate in lithium-halogen exchange. In this case, the reaction of n-BuLi with the bromomethyl group could lead to the formation of a lithiated species at the methyl group, which could then undergo further reactions. To favor ring metalation over lithium-halogen exchange, specific reaction conditions, such as low temperatures and the choice of organolithium reagent and solvent, would be crucial. rsc.org

Assuming selective lithiation at the C5 position is achieved, the resulting 5-lithio-2-(2-(bromomethyl)-2-methylbutyl)thiophene can be quenched with various electrophiles to introduce a wide array of functional groups.

Table 2: Potential Functionalizations via Lithiation of this compound

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Alkyl halides | Alkyl |

| Silyl halides | Silyl |

| Boronic esters | Boryl |

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. youtube.com For thiophene derivatives, this approach offers a powerful alternative to classical methods.

Direct arylation and alkenylation reactions, typically catalyzed by palladium or other transition metals, enable the coupling of thiophenes with aryl or vinyl halides (or pseudohalides). core.ac.uknih.gov For 2-alkylthiophenes, these reactions generally show a high preference for the C5 position due to its higher reactivity. acs.org

In the context of this compound, a palladium-catalyzed direct arylation with an aryl bromide would be expected to yield the 5-aryl-2-(2-(bromomethyl)-2-methylbutyl)thiophene. Similarly, direct alkenylation with a vinyl bromide would lead to the corresponding 5-alkenyl derivative. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov It is also important to consider that the bromomethyl group could potentially undergo oxidative addition to the palladium catalyst, leading to side products. Careful optimization of reaction conditions would be necessary to favor C-H activation at the thiophene ring.

To control the regioselectivity of C-H functionalization, particularly to activate less reactive C-H bonds, the use of directing groups has become a powerful strategy. nih.govacs.org A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.

While this compound does not inherently contain a common directing group for C-H functionalization, it is conceivable that the molecule could be modified to include one. For instance, if the bromomethyl group were converted to a thioether, the sulfur atom of the thioether could potentially act as a directing group. rsc.org

In a hypothetical scenario where a thioether directing group is installed, it could direct the C-H functionalization to a specific position, potentially overriding the inherent reactivity of the thiophene ring. For example, a directing group attached to the butyl chain could direct functionalization to the C3 position of the thiophene ring, a position that is typically difficult to functionalize. nih.govacs.org This strategy allows for the synthesis of thiophene derivatives with substitution patterns that are not accessible through conventional electrophilic substitution or direct C-H functionalization methods. rsc.org

Intramolecular Reactions and Rearrangements

The presence of a bromine atom in this compound opens up the possibility of intramolecular reactions and rearrangements, particularly the "halogen dance" reaction.

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position on the same ring. ias.ac.inresearchgate.net This reaction typically proceeds through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uknih.gov

For a bromothiophene derivative, treatment with a strong base can lead to deprotonation at an adjacent position, forming a carbanion. This carbanion can then induce the migration of the bromine atom. The mechanism is thought to involve a series of equilibria between different lithiated and brominated thiophene species. ias.ac.inias.ac.in

In the case of this compound, while the bromine is not directly on the thiophene ring, a related intramolecular rearrangement could potentially be induced under strong basic conditions. For example, deprotonation of the thiophene ring at C5 could be followed by an intramolecular nucleophilic attack on the bromomethyl group, leading to a cyclized product. Alternatively, if a halogen dance were to occur on a brominated version of the thiophene ring itself, the position of the bromine atom could be isomerized. The specific outcome would depend on the reaction conditions and the relative rates of the competing reaction pathways. ias.ac.inias.ac.in

Mechanistic Investigations and Theoretical Studies of 2 2 Bromomethyl 2 Methylbutyl Thiophene Chemistry

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Conformational Analysis and Stability

The conformational landscape of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene is primarily defined by the rotational freedom around the single bonds connecting the thiophene (B33073) ring to the alkyl side chain and within the side chain itself. A thorough conformational analysis would utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface and identify stable conformers.

The key rotational degree of freedom is the dihedral angle between the thiophene ring and the bulky 2-methylbutyl substituent. Steric interactions between the sulfur atom of the thiophene ring and the atoms of the side chain play a crucial role in determining the most stable spatial arrangements. Additional rotations within the butyl chain, particularly around the C-C bond adjacent to the stereocenter, would further diversify the conformational possibilities.

Computational studies would aim to locate all energy minima, representing stable conformers, and the transition states connecting them. From these calculations, the relative energies of the conformers can be determined, allowing for the prediction of their equilibrium populations at a given temperature using Boltzmann statistics. The energy barriers between conformers provide insight into the molecule's flexibility and the rate at which these forms can interconvert.

Table 1: Illustrative Conformational Analysis Data for this compound This interactive table provides hypothetical data for the lowest energy conformers that would be identified in a computational study. The values are representative of what would be expected for such a molecule.

| Conformer ID | Dihedral Angle (S-C₅-C₆-C₇) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Conf-1 | 175.8° | 0.00 | 72% |

| Conf-2 | 65.2° | 1.15 | 14% |

| Conf-3 | -68.9° | 1.25 | 12% |

| Conf-4 | 5.4° | 4.80 | <1% |

Molecular Dynamics Simulations relevant to Reaction Systems

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in solution, providing insights that are crucial for understanding its reactivity. mdpi.com These simulations model the molecule's movement over time by solving Newton's equations of motion for all atoms in the system, including surrounding solvent molecules and potential reactants.

For a system involving this compound, MD simulations could elucidate:

Solvation Structure: How solvent molecules arrange around the reactive bromomethyl group. The organization of the solvent shell can significantly impact the accessibility of the electrophilic carbon to an incoming nucleophile, thereby influencing reaction rates.

Conformational Dynamics: While quantum calculations identify static energy minima, MD simulations reveal the real-time transitions between these conformations. This can show whether certain reactive conformations are readily accessible under thermal fluctuations.

Reactant Trajectories: In a simulated reaction system, MD can track the approach of a nucleophile towards the bromomethyl group, identifying preferential pathways and orientations that could lead to a successful reaction.

These simulations provide a bridge between the static picture of molecular structure and the dynamic reality of a chemical reaction, highlighting the role of solvent and thermal motion.

Quantum Chemical Descriptors for Reactivity Prediction

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), typically localized on the electron-rich thiophene ring. The LUMO energy indicates the ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond, marking this site as the primary location for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, colored blue) are targets for nucleophiles. For this compound, a strong positive potential would be expected around the methylene (B1212753) carbon attached to the bromine atom.

Atomic Partial Charges: Calculation of partial charges on each atom quantifies the electron distribution. Methods like Natural Bond Orbital (NBO) analysis would likely show a significant positive partial charge on the carbon of the CH₂Br group and a negative charge on the bromine atom, confirming the polar nature of this bond and the electrophilicity of the carbon.

Table 2: Representative Quantum Chemical Descriptors This table presents hypothetical values for key reactivity descriptors calculated at a typical level of theory (e.g., DFT/B3LYP/6-31G*).

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.85 eV | Electron donating capability, centered on the thiophene ring |

| LUMO Energy | -0.92 eV | Electron accepting capability, centered on the C-Br σ* orbital |

| HOMO-LUMO Gap | 5.93 eV | Indicator of high kinetic stability |

| Partial Charge on C (CH₂Br) | +0.28 (NBO) | Confirms the carbon atom as an electrophilic center |

Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical reactivity is a synthesis of steric and electronic factors.

Steric Hindrance: The most prominent structural feature influencing reactivity is the bulky 2-methylbutyl group attached at the 2-position of the thiophene ring. This group provides significant steric shielding. The conformational analysis (Section 4.2.1.2) is critical in determining the extent of this shielding. Stable conformers where the alkyl group is rotated over the bromomethyl moiety would significantly hinder the approach of a nucleophile, drastically reducing the rate of a potential Sₙ2 substitution reaction. Therefore, the reactivity of the bromomethyl group is intrinsically linked to the conformational equilibrium of the molecule.

Electronic Effects: The thiophene ring is an electron-rich aromatic system. While it is electronically distinct from a benzene (B151609) ring, it generally acts as a weak electron-donating group. This electronic contribution can stabilize any developing positive charge on the adjacent methylene carbon, potentially making Sₙ1-type reaction pathways more accessible than they would be on a simple alkyl bromide. The quantum chemical descriptors (Section 4.2.3) quantify this electronic landscape, confirming that the primary site for nucleophilic attack remains the C-Br bond, while electrophilic attack would target the thiophene ring itself.

Advanced Analytical Methodologies for Research on 2 2 Bromomethyl 2 Methylbutyl Thiophene

Spectroscopic Techniques for Structural Elucidation

Modern structural elucidation is heavily dependent on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR spectroscopy provides detailed information about the atomic framework and the chemical environment of nuclei, while mass spectrometry reveals the molecular weight and offers insights into the molecule's composition and substructures through fragmentation analysis. Together, these techniques offer a powerful toolkit for the complete characterization of organic compounds.

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. digitellinc.com While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons, advanced two-dimensional (2D) techniques are necessary to piece together the complete molecular puzzle.

Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, information that is often impossible to deduce from 1D spectra alone. iupac.org

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For 2-(2-(Bromomethyl)-2-methylbutyl)thiophene, COSY spectra would show correlations between the protons on the thiophene (B33073) ring and between the protons within the alkyl side chain, confirming the connectivity of the butyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atom to which they are attached. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of their corresponding peaks. columbia.edu This is crucial for assigning each carbon signal to its corresponding proton(s) in the thiophene ring and the side chain. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two to three (and sometimes four) bonds apart. columbia.educolumbia.edu This technique would be instrumental in connecting the butyl side chain to the thiophene ring by showing a correlation from the methylene (B1212753) protons adjacent to the ring (C-5) to the carbon atoms of the ring (e.g., C-2). It would also confirm the arrangement of the quaternary carbon and the bromomethyl group within the side chain.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. hhu.de It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between protons on the thiophene ring and those on the alkyl side chain, helping to define the preferred orientation of the side chain relative to the ring.

To illustrate the application of these techniques, a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound is presented below. These shifts are estimated based on known values for similar structural fragments. chemicalbook.comchemicalbook.com

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | Structure Fragment | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | Thiophene-CH | 6.95 (d) | 125.0 | C-2, C-3 |

| 2 | Thiophene-CH | 6.80 (dd) | 123.5 | C-2, C-4, C-5 |

| 3 | Thiophene-CH | 7.15 (d) | 127.0 | C-2, C-4 |

| 4 | Thiophene-C | - | 145.0 | - |

| 5 | -CH₂-Thiophene | 2.85 (t) | 35.0 | C-2, C-4, C-6 |

| 6 | -CH₂- | 1.60 (t) | 40.0 | C-5, C-7, C-8, C-9 |

| 7 | Quaternary C | - | 38.0 | - |

| 8 | -CH₃ | 0.90 (s) | 25.0 | C-6, C-7, C-9 |

| 9 | -CH₂Br | 3.40 (s) | 36.0 | C-6, C-7, C-8 |

Molecules with flexible components, such as the alkyl side chain in this compound, exist as a mixture of rapidly interconverting conformers at room temperature. acs.org Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational changes. copernicus.org By lowering the temperature, the rate of rotation around single bonds can be slowed to the point where individual conformers can be observed separately in the NMR spectrum. hhu.de This allows for the determination of the energy barriers to rotation and provides insight into the molecule's conformational preferences and flexibility, which can be crucial for understanding its physical and chemical properties. copernicus.orgutoronto.ca

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. youtube.com

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For the target compound (C₁₀H₁₅BrS), HRMS would be able to distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M and M+2) of approximately equal intensity. docbrown.info

Calculated Exact Masses for the Molecular Ion of C₁₀H₁₅BrS

| Isotope | Molecular Formula | Calculated Exact Mass (m/z) |

| ⁷⁹Br | C₁₀H₁₅⁷⁹BrS | 246.0105 |

| ⁸¹Br | C₁₀H₁₅⁸¹BrS | 248.0084 |

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to confirm the molecular structure. whitman.edu The analysis of these fragmentation pathways can elucidate the connectivity of the molecule. thieme-connect.de

For this compound, key fragmentation processes would include:

Loss of a bromine radical: Cleavage of the C-Br bond is a common pathway for alkyl bromides, which would result in a carbocation. docbrown.info

Alpha-cleavage: The breaking of bonds adjacent to the thiophene ring or the quaternary carbon atom. openstax.org For instance, cleavage between C5 and C6 would result in a stable thiophenylmethyl radical or cation.

Loss of the side chain: Cleavage of the bond connecting the side chain to the thiophene ring can also occur.

The resulting fragments help to piece together the structure. Any fragment containing a bromine atom will also exhibit the characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br. docbrown.info

Hypothetical Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Structure | Fragmentation Pathway |

| 246 | 248 | [C₁₀H₁₅BrS]⁺ | Molecular Ion (M⁺) |

| 167 | 167 | [C₁₀H₁₅S]⁺ | Loss of •Br |

| 97 | 97 | [C₅H₅S]⁺ | Cleavage of C4-C5 bond (thiophenylmethyl cation) |

| 83 | 83 | [C₄H₃S]⁺ | Thienyl cation |

| 57 | 57 | [C₄H₉]⁺ | tert-Butyl cation (from rearrangement) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodological Perspective)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds. For a compound like this compound, these techniques provide a characteristic vibrational fingerprint, allowing for structural confirmation and functional group analysis.

From a methodological standpoint, IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). Raman spectroscopy, conversely, involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are governed by different selection rules; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. This complementarity means that some vibrations may be strong in IR and weak or absent in Raman, and vice versa, providing a more complete vibrational analysis when used together.

For this compound, the spectra would be analyzed for characteristic bands corresponding to the thiophene ring, the alkyl substituent, and the carbon-bromine bond. The heteroaromatic thiophene ring exhibits several distinct vibrations. nii.ac.jpglobalresearchonline.net The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers above 3000 cm⁻¹. nii.ac.jpglobalresearchonline.net Ring stretching vibrations (C=C and C-C) are usually observed in the 1300–1650 cm⁻¹ region. globalresearchonline.net The C-S stretching vibrations within the thiophene ring can also be identified, often in the 600-900 cm⁻¹ range. iosrjournals.org The alkyl portion of the molecule produces characteristic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. Finally, the C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 500 and 700 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups in the target molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Thiophene Ring C-H | Stretching | 3120 - 3050 | Medium-Weak |

| Thiophene Ring C=C | Stretching | 1550 - 1400 | Medium-Strong |

| Thiophene Ring C-S | Stretching | 900 - 650 | Variable |

| Alkyl C-H | Stretching | 2980 - 2850 | Strong |

| Alkyl CH₂/CH₃ | Bending | 1470 - 1365 | Medium |

| Carbon-Bromine (C-Br) | Stretching | 700 - 500 | Strong |

This table presents generalized data based on typical vibrational frequencies for these functional groups. nii.ac.jpglobalresearchonline.netiosrjournals.org

Chromatographic Separation and Purity Assessment Methodologiesnih.govnih.gov

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) Techniquesnih.gov

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. sielc.com This methodology utilizes a non-polar stationary phase (e.g., octadecylsilyl, ODS, or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases; more non-polar compounds are retained longer on the column.

The development of an HPLC method for this compound would involve optimizing several parameters, including the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), flow rate, and column temperature. mdpi.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the thiophene ring exhibits strong absorbance, generally around 230-260 nm. mdpi.com By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified. The method's specificity, linearity, accuracy, and precision would be validated to ensure reliable results. researchgate.net

The table below outlines a typical set of starting parameters for an HPLC analysis of a thiophene derivative.

| Parameter | Typical Condition |

|---|---|

| Column | ODS-3 or C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or 40 °C |

| Detection | UV at 231 nm |

| Injection Volume | 10-20 µL |

This table provides example parameters for developing an HPLC method. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysisnih.gov

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC component separates individual compounds from a mixture based on their boiling points and interactions with the stationary phase of the capillary column. As each separated compound elutes from the column, it enters the mass spectrometer.

In the MS component, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting parent ion and its fragments are detected, generating a mass spectrum that serves as a unique molecular fingerprint. researchgate.net For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of similar intensity separated by 2 m/z units (M+ and M+2). Common fragmentation pathways would include the loss of a bromine atom (M-Br), loss of the bromomethyl group (M-CH₂Br), and cleavage of the alkyl side chain. nih.gov This detailed fragmentation data allows for unequivocal identification of the compound, even in complex mixtures. researchgate.net

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 40-500 amu |

This table provides example parameters for a GC-MS analysis. nih.gov

Applications of 2 2 Bromomethyl 2 Methylbutyl Thiophene in Advanced Materials and Synthetic Building Blocks Excluding Biological/medical

Applications in Catalysis and Ligand Design

Development of Thiophene-Containing Ligands

In the field of organometallic chemistry, the thiophene (B33073) unit can function as a ligand. While the sulfur atom within the aromatic thiophene ring is a weak electron donor for metal coordination, the entire ring can participate in bonding as a pi-ligand. wikipedia.org A more common and effective strategy involves modifying the thiophene ring with functional groups that contain strongly coordinating atoms to create potent chelating ligands.

The bromomethyl group of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the direct attachment of various atoms with strong coordinating capabilities, such as nitrogen, phosphorus, or additional sulfur moieties. Through reactions with precursor molecules like amines or phosphines, it is possible to synthesize aminomethyl- or phosphinomethyl-substituted thiophenes. These resulting structures can act as bidentate or polydentate ligands, which are capable of forming stable complexes with a variety of transition metals.

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Thiophene-NPN Pincer | Rare-Earth Metals (Sc, Lu, Y) | Butadiene Polymerization | acs.org |

| Thiophene-derived N,S-Heterocyclic Carbene | Palladium(II) | C-C Coupling Reactions | nih.gov |

| Chiral Sulfoxide-Thiophene | Palladium(II) | Asymmetric C-H Olefination | researchgate.net |

This table presents data for various thiophene-based ligands to illustrate their applications and is not specific to ligands derived from this compound.

Role in Catalytic Cycle Studies

Thiophene-containing ligands can exert significant influence over the course of a catalytic cycle. The stability, steric, and electronic characteristics of the metal-ligand complex are fundamental to its catalytic efficacy. A notable feature of some sulfur-containing ligands is "hemilability," a phenomenon where the sulfur atom can reversibly bind and detach from the metal center during the reaction. nih.gov This dissociation opens a coordination site for reactant binding, and subsequent re-coordination can stabilize transition states or resting states within the catalytic cycle. nih.gov

Although the sulfur atom within the aromatic thiophene ring is generally not considered hemilabile, ligands derived from this compound could be engineered to include a flexible thioether linkage that possesses this desirable property. Furthermore, the steric hindrance imparted by the 2-methylbutyl side chain could play a crucial role in catalysis by influencing the coordination geometry around the metal and controlling substrate access to the active site.

In widely used palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, ligands are indispensable for facilitating the key steps of oxidative addition and reductive elimination. Electron-rich ligands are known to promote the oxidative addition of substrates to the metal center, while sterically bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the catalyst. The electron-rich nature of the thiophene ring makes it a favorable component in ligand design for stabilizing the catalytically active metal species.

Emerging Non-Biomedical Applications

The most prominent emerging applications for functionalized thiophene compounds are in the field of organic electronics. researchgate.netunibo.it Thiophenes are essential building blocks for the synthesis of conjugated polymers, which are organic materials with inherent semiconducting properties. cmu.edu

A molecule such as this compound could function as a monomer, or a precursor to a monomer, for creating novel functional polymers. The presence of the 2-methylbutyl alkyl group is particularly advantageous as it significantly enhances the solubility of the resulting polymer in common organic solvents. cmu.edu This improved solubility is critical for enabling solution-based processing techniques, such as spin-coating and inkjet printing, which are vital for the cost-effective fabrication of large-area electronic devices.

The bromomethyl group provides a powerful tool for post-polymerization functionalization. This strategy involves first synthesizing a polymer from a monomer derived from the parent compound, and then chemically modifying the pendant bromomethyl groups that are distributed along the polymer backbone. cmu.edu This approach offers a high degree of flexibility, allowing for the precise tuning of the polymer's electronic, optical, or sensory properties after its primary structure has been established. cmu.eduresearchgate.net

| Application Area | Device Type | Function of Thiophene Polymer | Representative Performance Metric |

|---|---|---|---|

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | Active semiconducting channel material | Hole mobility (cm²/Vs) |

| Organic Photovoltaics (OPVs) | Electron donor material in the active layer | Power Conversion Efficiency (%) | |

| Sensors | Chemical Sensors | Chemiresistive or chemifluorescent sensing | Change in conductivity/fluorescence upon analyte exposure |

| Electrochromics | Smart Windows | Color change upon application of a voltage | Contrast ratio, switching speed |

This table provides examples of applications for polythiophene derivatives and does not represent specific data for polymers derived from this compound.

Research into thiophene-based materials also extends to their use in light-harvesting systems and as components in the construction of dendrimers for organic electronic applications. nih.gov The ability to create well-defined, branched macromolecular structures is of significant interest for optimizing the performance of organic electronic devices. nih.gov The reactive nature of the bromomethyl group in this compound makes it a suitable candidate for synthesizing the core structures or branching points of these complex architectures. Additionally, innovative research merging thiophene chemistry with other elements, such as boron, is yielding novel building blocks for advanced conjugated materials with potential applications in chemical sensing and molecular switches. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-(Bromomethyl)-2-methylbutyl)thiophene, and how do reaction conditions influence yield and purity?

- Methodology :

-

Pd-Catalyzed Cross-Coupling : Evidence from analogous thiophene syntheses (e.g., benzo[b]thiophenes) suggests using Pd catalysts with 2-iodothiophenol derivatives and alkyl bromides. For example, a Pd-based system achieved moderate-to-good yields (50–75%) in similar substrates under inert conditions (N₂/Ar) .

-

Bromination Strategies : Direct bromination of pre-formed alkyl-thiophene precursors (e.g., 2-methylbutylthiophene) using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled environments (e.g., CCl₄, 0–25°C) can introduce the bromomethyl group. Selectivity is critical to avoid over-bromination .

-

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., using ethanol/water mixtures) is recommended for isolating the target compound.

- Data Table : Comparison of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (GC/HPLC) | Key Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃ | 65 | >95% | |

| Direct Bromination | NBS, AIBN | 72 | 90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- NMR Analysis : ¹H NMR (δ 2.5–3.5 ppm for CH₂Br; δ 6.5–7.5 ppm for thiophene protons) and ¹³C NMR (δ 30–40 ppm for quaternary carbons near Br) resolve structural features. DEPT-135 confirms CH₂/CH₃ groups .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight (expected [M+H]⁺ ~261.08 g/mol) .

- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects byproducts (e.g., di-brominated analogs) .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Reactivity Insights :

- The C-Br bond in the bromomethyl moiety is highly susceptible to SN2 reactions. For example, substitution with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., K₂CO₃, DMF, 50°C) generates functionalized derivatives .

- Competing elimination (E2) may occur at elevated temperatures (>80°C), forming alkenes. Kinetic control (low temp, polar aprotic solvents) favors substitution .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromomethyl functionalization of thiophene derivatives?

- Regioselective Bromination :

- Radical Inhibitors : Adding AIBN or light exclusion minimizes radical-mediated side reactions during NBS bromination .

- Steric Guidance : Bulky substituents on the thiophene ring direct bromination to less hindered positions. Computational modeling (DFT) predicts favorable sites .

- Validation : LC-MS monitors reaction progress, while 2D NMR (COSY, NOESY) confirms regiochemistry in final products .

Q. How can this compound be utilized in organic electronic materials?

- Applications :

- Fluorescent Probes : Analogous brominated thiophenes exhibit fluorescence (quantum yield Φ ~0.4–1.0) when conjugated with electron-deficient groups, making them candidates for OLEDs or sensors .

- Polymer Precursors : Suzuki-Miyaura coupling of the bromomethyl group with boronic acids enables π-conjugated polymer synthesis (e.g., for organic semiconductors) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Data Discrepancies :

- Catalyst Sensitivity : Pd-based methods may show variability (50–75% yields) due to trace moisture or oxygen. Rigorous drying of solvents and substrates improves reproducibility .

- Byproduct Formation : Competing bromination at the thiophene ring (vs. alkyl chain) can reduce yields. TLC monitoring and adjusting reagent stoichiometry (e.g., limiting Br₂ equivalents) address this .

- Resolution Workflow :

- In Situ Analysis : ReactIR tracks intermediate formation.

- Comparative Studies : Replicate experiments under inert (glovebox) vs. ambient conditions to isolate air/moisture effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.